1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine
Description
1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine is a heterocyclic compound featuring a 1H-imidazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with an ethanamine side chain.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H12FN3/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3,(H,14,15) |
InChI Key |
BZQHDPSKUBNQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the ethanamine chain. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Ring System Variations
2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6i)
- Structure : Replaces the imidazole ring with a benzimidazole core (fused benzene-imidazole system). The ethanamine is attached to the nitrogen at position 1, and a fluorine is at position 4 of the benzimidazole.
- Application: Noted in synthetic protocols but lacks explicit biological data in the evidence.
1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine
- Structure : Features a 2-fluorophenyl group at position 4, an allyl group at position 1, and a methyl group at position 2.
- The methyl group may reduce metabolic oxidation .
Functional Group Modifications
SB 202190
- Structure : 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole.
- Impact : Additional hydroxyphenyl and pyridyl groups enhance hydrogen-bonding and π-π stacking. The compound acts as a p38 MAP kinase inhibitor, demonstrating how substituent diversity improves target selectivity .
- Molecular Weight : 331.34 g/mol.
PF-03491165
- Structure: Contains a cyclopropyl group, heptanoic acid chain, and dual fluorophenyl substituents.
- Impact : The extended alkyl chain and carboxylic acid improve solubility and bioavailability. This compound targets lipid metabolism enzymes, showcasing structural adaptability for diverse therapeutic areas .
- Molecular Weight : 513.53 g/mol.
Halogen and Salt Form Variations
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine
- Structure : Substitutes fluorine with bromine at the para position and adds a methyl group at position 1.
- Impact : Bromine’s larger size and lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine. The methyl group could sterically hinder interactions .
- Molecular Weight : 267.17 g/mol (C₁₀H₁₀BrN₃).
2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride (SY195826)
Electronic Effects of Substituents
1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine
- Structure : Methoxy group at the meta position of the phenyl ring.
- Impact: Methoxy is electron-donating, contrasting with fluorine’s electron-withdrawing effect.
- Molecular Weight : 217.27 g/mol (C₁₂H₁₅N₃O).
Biological Activity
1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine is a compound characterized by its unique structure, which includes a fluorophenyl group and an imidazole ring. This structural configuration is significant for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H12FN3 |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 1-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine |
| InChI | InChI=1S/C11H12FN3/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3,(H,14,15) |
| Canonical SMILES | CC(C1=NC=C(N1)C2=CC=C(C=C2)F)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the imidazole ring facilitates hydrogen bonding and other interactions with target proteins. These interactions can modulate the activity of various biological pathways, leading to diverse effects including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it has shown effective minimum inhibitory concentrations (MICs) in the range of 4.69 to 22.9 µM against various strains including Bacillus subtilis and Staphylococcus aureus .
- Antitumor Activity : The compound has been evaluated for its antitumor potential. Research indicates that it may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values and detailed mechanisms require further investigation .
Antibacterial Activity
In a study evaluating various imidazole derivatives, this compound was tested against several bacterial strains. The results demonstrated significant antibacterial activity, particularly against E. coli and S. aureus, with complete bacterial death observed under specific conditions within an 8-hour timeframe .
Antitumor Effects
Another study focused on the compound's effects on murine leukemia cells (P388). The results indicated promising antitumor activity; however, further studies are necessary to elucidate the precise mechanisms and optimize therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)ethan-1-amine | Lacks imidazole ring | Limited antimicrobial properties |
| 1-(4-Fluorophenyl)ethylamine | Similar structure but different functional groups | Minimal antitumor activity |
The presence of both the fluorophenyl group and the imidazole ring in this compound contributes to its enhanced biological properties compared to these simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
